5-Fluoro-2-methoxyuracil

Aqueous solubility Pharmaceutical formulation Physicochemical profiling

5-Fluoro-2-methoxyuracil (CAS 1480-96-2; synonym 2-Methoxy-5-fluorouracil) is a 2-O-methylated, 5‑fluorinated pyrimidin-4(3H)-one derivative that belongs to the fluoropyrimidine analog class. The methoxy substitution at the 2‑position distinguishes it from the clinical antimetabolite 5‑fluorouracil (5‑FU) and from other 5‑halogenated uracils, imparting distinct physicochemical properties such as moderated aqueous solubility, increased lipophilicity, and a sharper melting range suitable for purity assessment.

Molecular Formula C5H5FN2O2
Molecular Weight 144.10 g/mol
Cat. No. B12362923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxyuracil
Molecular FormulaC5H5FN2O2
Molecular Weight144.10 g/mol
Structural Identifiers
SMILESCOC1=NC(=O)C(C=N1)F
InChIInChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2-3H,1H3
InChIKeyMPLDFJHDSABNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxyuracil for Research and Analytical Procurement: Physicochemical Baseline


5-Fluoro-2-methoxyuracil (CAS 1480-96-2; synonym 2-Methoxy-5-fluorouracil) is a 2-O-methylated, 5‑fluorinated pyrimidin-4(3H)-one derivative that belongs to the fluoropyrimidine analog class . The methoxy substitution at the 2‑position distinguishes it from the clinical antimetabolite 5‑fluorouracil (5‑FU) and from other 5‑halogenated uracils, imparting distinct physicochemical properties such as moderated aqueous solubility, increased lipophilicity, and a sharper melting range suitable for purity assessment . The compound is widely utilized as an impurity reference standard (e.g., Capecitabine Impurity 35) in pharmaceutical analytical method development, as well as a synthetic building block in medicinal chemistry programs targeting fluorinated nucleoside analogs .

Why 5-Fluoro-2-methoxyuracil Cannot Be Commodity-Substituted by Unmodified 5‑FU or Other 5‑Halo Uracils


Simply interchanging 5‑fluoro‑2‑methoxyuracil with its closest structural relative, 5‑fluorouracil (5‑FU), ignores a cascade of physicochemical alterations driven by the 2‑O‑methyl substituent: the compound exhibits a water solubility that is approximately 55 % lower than 5‑FU (5.49 g/L vs. 12.2 g/L at 20 °C ), a log P that is shifted upward by roughly 0.66 units (–0.226 vs. –0.89 for 5‑FU ), and a melting point that is nearly 80 °C lower (204–208 °C vs. 282–286 °C ). These differences affect formulation behavior, chromatographic retention, extraction recovery, and bio-distribution in preclinical models, rendering one-for-one substitution scientifically invalid. For pharmaceutical quality control, 5‑fluoro‑2‑methoxyuracil is specifically designated as a capecitabine impurity standard (Impurity 35) and is characterized for regulatory-grade method validation, a role that generic research‑grade 5‑FU cannot fulfill without extensive re‑qualification .

Quantitative Physicochemical Differentiation of 5‑Fluoro‑2‑methoxyuracil Versus Its Closest Analogs


Aqueous Solubility Reduction Versus 5‑Fluorouracil: A Factor-of‑2.2 Decrease

At 20 °C, 5‑fluoro‑2‑methoxyuracil exhibits a measured water solubility of 5.49 g/L , whereas 5‑fluorouracil (CAS 51‑21‑8) displays a literature solubility of 12.2 g/L under the same conditions . The 2‑O‑methyl modification therefore reduces aqueous solubility by approximately 55 % (factor 2.22). This moderate hydrophobicity can influence dissolution rate, in vitro bioassay vehicle selection, and preparative chromatography mobile phases that rely on aqueous/organic partitioning.

Aqueous solubility Pharmaceutical formulation Physicochemical profiling

Purity Specification and Batch-to-Batch Consistency: 98 % HPLC Minimum vs. Variable 5‑FU Research Grades

Reputable vendors supply 5‑fluoro‑2‑methoxyuracil with a minimum purity specification of 98 % as determined by HPLC . In contrast, research‑grade 5‑fluorouracil is frequently offered at a nominal 98 % but with less rigorous batch‑level certification; variability in residue analysis and impurity profiles can confound dose‑response reproducibility . The tightly controlled purity and consistent melting point (204–208 °C ) of 5‑fluoro‑2‑methoxyuracil make it a more reliable starting material for quantitative analytical method development and for use as an external standard.

Purity specification Analytical quality control Procurement standard

Lipophilicity Shift: log P of –0.226 vs. –0.89 for 5‑FU Enhances Organic‑Phase Partitioning

The calculated log P (octanol‑water partition coefficient) of 5‑fluoro‑2‑methoxyuracil is –0.226 at 25 °C , approximately 0.66 log units higher than the reported log P of 5‑fluorouracil which is –0.89 . This 0.66‑unit increase corresponds to roughly a 4.6‑fold greater preference for the organic phase and can be exploited to tailor reverse‑phase HPLC retention times, solid‑phase extraction recoveries, and passive membrane permeability in cell‑based assays.

Lipophilicity LogP Chromatographic retention

Melting Point Sharpness and Decomposition Profile: 204–208 °C vs. 282–286 °C (5‑FU) and 175–184 °C (2‑Ethoxy Analog)

5‑Fluoro‑2‑methoxyuracil melts sharply at 204–208 °C without decomposition , providing a narrower and more reproducible identity check than both 5‑fluorouracil (282–286 °C with decomposition ) and the 2‑ethoxy analog (2‑ethoxy‑5‑fluorouracil, CAS 56177‑80‑1, which melts at 175–184 °C ). The absence of thermal degradation during melting enables accurate Differential Scanning Calorimetry (DSC) purity analysis, whereas 5‑FU’s decomposition complicates such measurements.

Melting point Thermal analysis Identity testing

Designated Impurity Standard Status: Capecitabine Impurity 35 with Regulatory‑Grade Traceability

5‑Fluoro‑2‑methoxyuracil is cataloged and supplied as Capecitabine Impurity 35 by multiple certified reference material providers, intended for analytical method development, validation (AMV), and quality control applications . Unlike generic 5‑FU or non‑certified uracil analogs, this compound is delivered with full characterization data compliant with regulatory guidelines (e.g., USP/EP traceability upon request). No other 5‑halogenated‑2‑alkoxyuracil carries this specific pharmacopeial impurity designation, giving 5‑fluoro‑2‑methoxyuracil a unique procurement niche in ANDA filing and commercial API quality control.

Reference standard Pharmaceutical impurity Regulatory compliance

Procurement‑Driven Application Scenarios for 5‑Fluoro‑2‑methoxyuracil Based on Verified Physicochemical Evidence


Certified Impurity Standard for Capecitabine ANDA Filing and Batch‑Release Testing

With its formal designation as Capecitabine Impurity 35 and documented traceability to USP/EP pharmacopeial standards , 5‑fluoro‑2‑methoxyuracil is the appropriate reference material for analytical method validation (AMV) and quality‑control release testing of capecitabine active pharmaceutical ingredient (API), as recommended by multiple reference‑standard suppliers . Its sharply defined melting point (204–208 °C ) and strict 98 % HPLC purity specification ensure consistent chromatographic peak identification and quantification in HPLC/LC‑MS impurity profiling.

Reverse‑Phase HPLC Method Development Leveraging Differentiated log P and Solubility

The log P shift of +0.66 relative to 5‑FU (–0.226 vs. –0.89 ) translates into measurably longer retention on C18 columns under identical isocratic conditions, facilitating baseline separation of 5‑fluoro‑2‑methoxyuracil from the parent 5‑FU peak, a critical requirement in forced‑degradation and stability‑indicating assays. Similarly, the reduced aqueous solubility (5.49 g/L ) enables liquid‑liquid extraction protocols that exploit differential partitioning for sample cleanup.

Synthetic Intermediate in Fluorinated Nucleoside Analog Discovery Programs

The 2‑O‑methyl protecting group combined with the electron‑withdrawing fluorine at C5 provides a versatile scaffold for subsequent N‑alkylation, glycosylation, or cross‑coupling reactions . The compound’s thermal stability (no decomposition at melting ) allows it to be handled under elevated‑temperature conditions that would degrade other fluoropyrimidines, broadening the synthetic window for library synthesis in medicinal chemistry campaigns.

Pre‑Clinical Pharmacokinetic Tuning: Moderated Hydrophilicity for In Vitro ADME Assays

The 2‑O‑methyl modification reduces aqueous solubility to 5.49 g/L relative to 5‑FU (12.2 g/L ), while raising log P to –0.226 , thereby altering the compound’s passive permeability and protein‑binding profile. Pre‑clinical researchers evaluating structure‑permeability relationships can use this compound as a tool to study the impact of subtle lipophilicity changes on Caco‑2 or PAMPA permeability without the confounding metabolic instability often associated with 5‑FU.

Quote Request

Request a Quote for 5-Fluoro-2-methoxyuracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.